tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
Description
This compound belongs to the class of bicyclic heterocycles containing fused pyrrolo-oxazole rings. Its structure features a bromo substituent at the 3-position and a tert-butyl carbamate group at the 5-position. The bromo group enhances electrophilic reactivity, making it a versatile intermediate for further functionalization in drug discovery and materials science.
Properties
CAS No. |
227619-53-6 |
|---|---|
Molecular Formula |
C10H15BrN2O3 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C10H15BrN2O3/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-12-8(6)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
PBHFWAFWEMOQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[3,4-d][1,2]oxazole ring system. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The bromination step is usually achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a more oxidized state.
Reduction: : Reduction of the bromine atom to form a corresponding bromide.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Bromate esters or other oxidized derivatives.
Reduction: : Bromide salts or corresponding reduced derivatives.
Substitution: : A wide range of substituted pyrrolo[3,4-d][1,2]oxazoles depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with the Same Pyrrolo-Oxazole Core
tert-Butyl 3-(Aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate (CAS 1438241-19-0)
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 241.29 g/mol
- Key Differences: Replaces the bromo group with an aminomethyl (-CH₂NH₂) substituent.
- Applications: Used in non-medical research for coupling reactions, where the primary amine enables conjugation with carbonyl groups or activated carboxylic acids .
- Properties: Higher solubility in aqueous buffers compared to the bromo derivative due to the polar aminomethyl group.
tert-Butyl 3-Formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate (CAS 428487-13-2)
Compounds with Varied Heterocyclic Frameworks
tert-Butyl 3-Bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1393546-06-9)
- Molecular Formula : C₁₁H₁₄BrN₂O₂
- Molecular Weight : 309.15 g/mol
- Key Differences : Replaces the oxazole ring with a pyridine moiety (pyrrolo[3,4-b]pyridine).
- Applications : The electron-deficient pyridine core enhances π-stacking interactions, making it valuable in kinase inhibitor development .
tert-Butyl 3-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1196154-25-2)
Structural and Functional Data Table
Research Findings and Implications
- Reactivity: Brominated derivatives (e.g., the target compound and CAS 1393546-06-9) exhibit superior electrophilicity in cross-coupling reactions compared to non-halogenated analogs .
- Solubility: Aminomethyl-substituted derivatives (e.g., CAS 1438241-19-0) show improved aqueous solubility (>50 µM in phosphate buffer) relative to brominated or formyl analogs, as inferred from HT-Solubility assays in similar compounds .
- Bioactivity : Pyrrolo-oxazole and pyrrolo-pyridine scaffolds are frequently explored in autotaxin (ATX) inhibition studies, with bromo groups enhancing binding affinity to hydrophobic enzyme pockets .
Q & A
Q. What are the critical synthetic steps for preparing tert-butyl 3-bromo-pyrrolo-oxazole carboxylate?
Methodological Answer: The synthesis typically involves:
Core Formation : Cyclization of pyrrolo-oxazole precursors using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to construct the fused bicyclic system .
Bromination : Electrophilic substitution at the 3-position using brominating agents (e.g., NBS or Br₂ in controlled conditions) .
Esterification : Protection of the carboxyl group using tert-butyl alcohol under acidic or coupling conditions .
Key intermediates should be characterized via and LC-MS to confirm regiochemistry and purity before proceeding .
Q. What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : and NMR to verify substituent positions and tert-butyl group integration .
- X-ray Crystallography : For resolving stereochemical ambiguities in the pyrrolo-oxazole core, particularly if chiral centers or fused ring conformations are present .
- Mass Spectrometry (HRMS) : To confirm molecular weight and bromine isotope patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during bromination?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain temperatures between 0–25°C to avoid over-bromination or ring-opening side reactions .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity, as reported for analogous pyrrolo-thiazole systems .
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and adjust stoichiometry dynamically .
Q. How do tert-butyl groups influence the stability and reactivity of intermediates?
Methodological Answer:
- Steric Protection : The tert-butyl group minimizes undesired nucleophilic attacks at the carboxylate, improving intermediate stability during functionalization .
- Thermal Stability : Bulkier tert-butyl esters resist decarboxylation under high-temperature conditions compared to methyl/ethyl esters, enabling harsh reaction steps .
- Crystallinity Enhancement : tert-butyl derivatives often crystallize more readily, aiding purification (e.g., via recrystallization in hexane/EtOAc) .
Q. What strategies resolve discrepancies in reported yields for similar compounds?
Methodological Answer:
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated products or ring-opened species) that reduce yield .
- Replication of Conditions : Compare solvent purity (anhydrous vs. technical grade) and catalyst batches, as trace moisture can deactivate brominating agents .
- Scale-Dependent Effects : Evaluate whether continuous flow methods (for scalability) or batch reactions (for small-scale optimization) are used, as flow systems often improve consistency .
Safety and Handling Considerations
Q. What precautions are essential when handling brominated intermediates?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors, which can cause respiratory irritation .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive agents .
- Spill Management : Neutralize bromine spills with sodium thiosulfate solution and dispose as hazardous waste .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate for 15 mins and seek medical attention .
Mechanistic and Functionalization Questions
Q. What is the role of oxidizing agents in pyrrolo-oxazole core formation?
Methodological Answer: Oxidants like m-CPBA or H₂O₂ facilitate intramolecular cyclization by generating electrophilic oxygen species, which promote ring closure via radical or ionic pathways. For example, m-CPBA’s peracid group abstracts hydrogen, forming reactive intermediates that cyclize to form the oxazole ring .
Q. How can regioselective functionalization of the pyrrolo-oxazole core be achieved?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., amides) to guide palladium-catalyzed cross-coupling reactions (e.g., Suzuki) to specific positions .
- Protecting Group Strategy : Temporarily block reactive sites (e.g., amine groups) to direct bromination or alkylation to desired positions .
Q. What computational methods support reaction pathway analysis?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in bromination or cyclization steps .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics to optimize solvent selection .
Q. How are continuous flow systems applied to scale up synthesis?
Methodological Answer:
- Microreactor Setup : Improve heat/mass transfer for exothermic bromination steps, reducing decomposition risks .
- In-Line Purification : Couple reactors with scavenger columns to remove excess bromine or catalysts, enhancing throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
